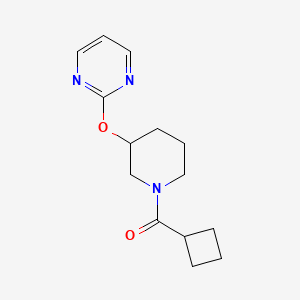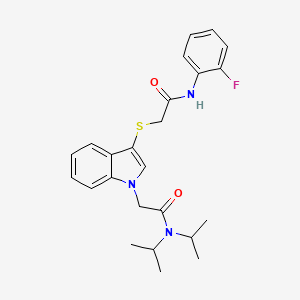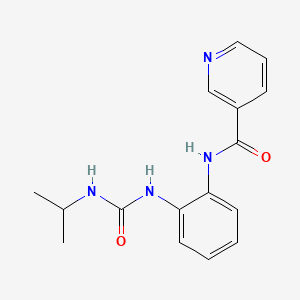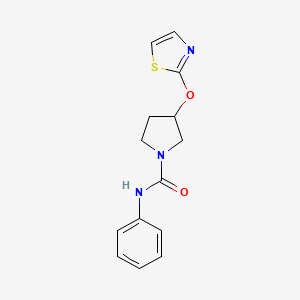![molecular formula C12H8FN3O2 B3010336 4-(4-氟苯氧基)-3-甲基异恶唑并[5,4-d]嘧啶 CAS No. 672925-14-3](/img/structure/B3010336.png)
4-(4-氟苯氧基)-3-甲基异恶唑并[5,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine is a derivative of isoxazolo[5,4-d]pyrimidine, which is a heterocyclic compound. The structure of this compound suggests that it may possess interesting chemical and biological properties due to the presence of the isoxazolo[5,4-d]pyrimidine core and the fluorophenoxy substituent.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines involves a microwave-assisted cyclocondensation reaction followed by formylation using Vilsmeyer-Haack reagent . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide includes a condensation step followed by cyclisation and saponification . These methods could potentially be adapted for the synthesis of 4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using NMR measurements and X-ray diffraction analysis . For the compound , similar analytical techniques would likely be used to determine the regioselectivity of the reactions and to confirm the final structure.
Chemical Reactions Analysis
Isoxazolo[5,4-d]pyrimidines can undergo various chemical reactions. For example, 4-hydroxyisoxazolo[5.4-d]pyrimidines can be converted to 4-chloro analogues, which can then react with ammonia or amines to yield amino derivatives . This suggests that the 4-(4-Fluorophenoxy) substituent in the compound of interest may also allow for further functionalization through similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like isoxazolo[5,4-d]pyrimidines are influenced by their molecular structure. For example, pyrazolo[1,5-a]pyrimidines have been shown to exhibit fluorescence, which can be enhanced by substituents that increase intramolecular charge transfer (ICT) . The presence of a fluorophenoxy group in 4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine may similarly affect its photophysical properties, potentially making it useful as a fluorescent probe.
科学研究应用
光物理表征
研究人员对类似于乙基 4-氯-2-(甲硫基)嘧啶-5-甲酸乙酯合成的吡咪并[5,4-e]噻唑并[3,2-a]嘧啶等新型杂环体系的衍生物进行了研究。这些衍生物,包括与 4-(4-氟苯氧基)-3-甲基异恶唑并[5,4-d]嘧啶相关的衍生物,已使用紫外/可见吸收和荧光发射光谱研究了它们的光物理性质。一些衍生物显示出很强的荧光强度,使其在光物理应用中受到关注 (Ebrahimpour 等,2017)。
新型杂环化合物的合成
该化合物已用于合成新型杂环化合物。例如,在对吡唑的研究中,合成了 4-(4-氟苯基)-6-异丙基-2-(甲磺酰基)嘧啶-5-甲酸腙的衍生物,并评估了它们的生物学特性,如抗氧化和抗炎活性。这表明该化合物可用于创建具有潜在治疗应用的新型分子结构 (Thangarasu 等,2019)。
除草剂的开发
研究还探索了相关吡唑并[3,4-d]嘧啶-4-酮衍生物在除草剂开发中的用途。这些化合物已显示出对某些植物物种的良好抑制活性,表明在农业和杂草控制中具有潜在应用 (Luo 等,2017)。
抗真菌活性
已合成并测试了衍生自噻唑并[4,5-d]嘧啶基团的化合物(与 4-(4-氟苯氧基)-3-甲基异恶唑并[5,4-d]嘧啶在结构上相关)的抗真菌活性。其中一些化合物对各种真菌菌株显示出有效的抑制活性,表明它们在抗真菌药物开发中的潜在用途 (Chhabria 等,2011)。
抑制人和小鼠二氢乳清酸脱氢酶
研究表明,异恶唑衍生物,类似于 4-(4-氟苯氧基)-3-甲基异恶唑并[5,4-d]嘧啶,可以抑制人和小鼠二氢乳清酸脱氢酶,这是一种嘧啶合成中至关重要的酶。这种抑制会影响嘧啶核苷酸库,而嘧啶核苷酸库对于免疫细胞功能至关重要,表明在免疫抑制中具有潜在应用 (Knecht 和 Löffler,1998)。
抗炎和镇痛剂
该化合物已被用于合成具有潜在抗炎和镇痛作用的新型嘧啶衍生物。这项研究突出了该化合物在开发用于疼痛和炎症管理的新型药物中的作用 (Muralidharan 等,2019)。
功能性荧光团的合成
通过涉及类似于 4-(4-氟苯氧基)-3-甲基异恶唑并[5,4-d]嘧啶的化合物的过程合成的 3-甲酰吡唑并[1,5-a]嘧啶已被用作创建新型功能性荧光团的中间体。这些荧光团在用于检测生物学或环境相关物种的荧光探针等应用中显示出前景 (Castillo 等,2018)。
安全和危害
The safety and hazards associated with a compound like “4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine” would depend on its specific structure and the conditions under which it is handled. For example, the compound “4-(4-Fluorophenoxy)phenylacetic acid” is classified as harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long lasting effects .
未来方向
The development of new pyrimidine derivatives with enhanced biological activity is an active area of research. The introduction of fluorine atoms to heterocyclic nitrogen systems often improves their physical, chemical, and biological properties . Future research could focus on synthesizing new “4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine” derivatives and testing their biological activity.
作用机制
Target of Action
Pyrimidine derivatives have been known to exhibit anticancer activity by inhibiting protein kinases . Protein kinases are crucial enzymes that regulate various cellular processes, including cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives, due to their resemblance with the nucleotide base pair of dna and rna, are recognized as valuable compounds in the treatment of cancer . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
Pyrimidine and its derivatives play a vital role in various biological procedures, including cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The pathways for the synthesis of nucleotides in plant cells are similar to those found in animals and microorganisms .
Pharmacokinetics
Pyrazolo[3,4-d]pyrimidines have been studied for their anticancer evaluation and pharmacokinetics . The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrimidine derivatives have been known to exhibit significant anticancer activity .
生化分析
Biochemical Properties
4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine, as a pyrimidine derivative, may interact with various enzymes, proteins, and other biomolecules. Pyrimidine derivatives have shown diverse biological potential, including inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Cellular Effects
Pyrimidine derivatives have been known to exert their anticancer potential through different action mechanisms, including inhibiting protein kinases . These enzymes play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Molecular Mechanism
Pyrimidine derivatives have been reported to inhibit protein kinases, which could suggest a potential mechanism of action
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine metabolism is a well-studied area, and pyrimidines are involved in several metabolic pathways, including the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides .
Transport and Distribution
The transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of proteins and other molecules can be influenced by factors such as targeting signals and post-translational modifications .
属性
IUPAC Name |
4-(4-fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2/c1-7-10-11(14-6-15-12(10)18-16-7)17-9-4-2-8(13)3-5-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJGBNSNGRANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)
![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)
![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)



![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)


![2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B3010274.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3010276.png)